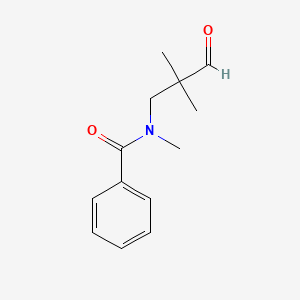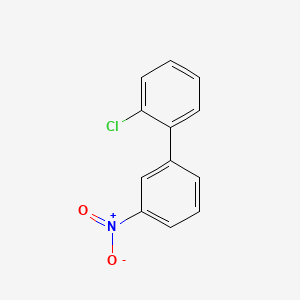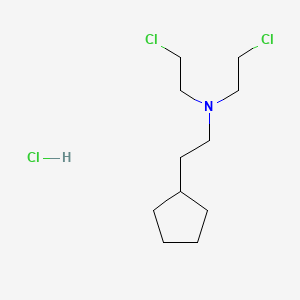
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a cyclopentylethanamine backbone, and it is often used in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The reaction mass is typically purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N,N-bis(2-aminoethyl)-2-cyclopentylethanamine .
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of a cyclopentyl group.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)hydrazine: Another related compound with hydrazine instead of an amine group.
Uniqueness
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is unique due to its cyclopentyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .
Propiedades
Número CAS |
91369-36-7 |
|---|---|
Fórmula molecular |
C11H22Cl3N |
Peso molecular |
274.7 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride |
InChI |
InChI=1S/C11H21Cl2N.ClH/c12-6-9-14(10-7-13)8-5-11-3-1-2-4-11;/h11H,1-10H2;1H |
Clave InChI |
RCSVGMUQZAJAOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

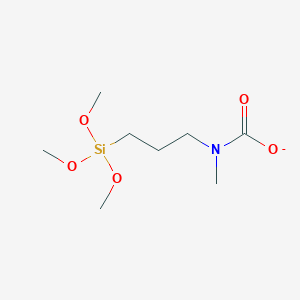
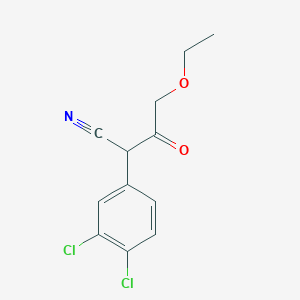
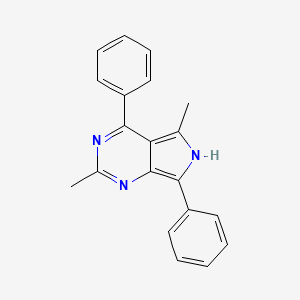
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

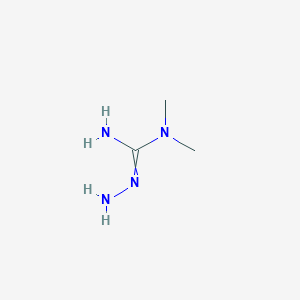
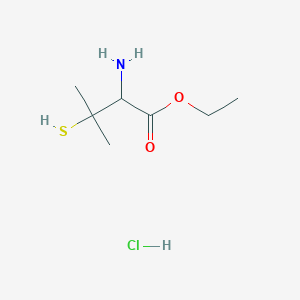


![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
